molecular formula C39H53N9O14S B175416 Amanitins CAS No. 11030-71-0

Amanitins

Cat. No.: B175416
CAS No.: 11030-71-0
M. Wt: 904 g/mol
InChI Key: RUDNHCHNENLLKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amanitins is complex due to their intricate bicyclic structure. The process involves multiple steps, including peptide bond formation, cyclization, and oxidation. The key steps include:

Industrial Production Methods: Industrial production of this compound is not common due to their high toxicity and complex synthesis. Instead, these compounds are usually extracted from Amanita mushrooms using methods such as solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Amanitins undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are various analogs of this compound, which can have different biological activities and toxicities .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Recent advancements have positioned α-amanitin as a promising payload in ADCs for cancer treatment. These conjugates leverage the targeting ability of antibodies to deliver the cytotoxic effects of amanitin directly to tumor cells, including those resistant to conventional therapies:

  • Targeted Therapy : ADCs utilizing α-amanitin have shown efficacy against therapy-resistant tumor cells, including those expressing multi-drug resistant transporters .
  • Preclinical Studies : Research indicates that these ADCs can effectively kill various cancer cell types while exhibiting good tolerance in animal models .

Detection of Amanitins

The development of sensitive detection methods for this compound is crucial for both clinical toxicology and food safety:

  • Magnetic Bead-ELISA : A novel method using DNA aptamers has been established for detecting α-amanitin in mushroom samples and human urine, with a detection limit of 0.1 μg/mL .
  • Affinity Column Chromatography : This technique employs monoclonal antibodies to rapidly analyze amatoxins in biological samples, enhancing the ability to diagnose mushroom poisoning quickly .

Clinical Toxicology

A case study involving a patient who ingested Amanita phalloides revealed significant hepatotoxicity due to α-amanitin exposure. The patient was treated with silibinin and N-acetylcysteine, which showed promising results in reducing mortality associated with amanitin poisoning .

Preclinical Trials on ADCs

In preclinical trials, α-amanitin-based ADCs demonstrated significant tumor regression in models of various cancers, highlighting their potential as targeted therapies . However, challenges remain regarding the full understanding of amanitin's toxicological mechanisms and the need for more comprehensive clinical studies.

Summary of Findings

The applications of this compound extend beyond their notorious reputation as deadly toxins. Their unique properties are being harnessed for innovative therapeutic strategies, particularly in oncology, while also improving diagnostic capabilities for mushroom poisoning.

Application AreaDescriptionKey Findings
Therapeutic UsePayload in antibody-drug conjugates (ADCs)Effective against therapy-resistant tumors; good tolerance in preclinical studies .
Diagnostic UseDetection methods using magnetic bead-based assaysAptamer-based ELISA detects α-amanitin at 0.1 μg/mL; rapid analysis techniques developed .
Clinical ToxicologyCase studies on amanitin poisoningSilibinin and N-acetylcysteine show potential benefits in treating poisoning .

Mechanism of Action

Amanitins exert their effects by binding to and inhibiting RNA polymerase II, an enzyme crucial for the transcription of DNA into messenger RNA (mRNA). This inhibition prevents the synthesis of mRNA, leading to a halt in protein production and ultimately causing cell death. The primary molecular targets are the largest subunit of RNA polymerase II, RNApb1, bridge helix, and trigger loop .

Comparison with Similar Compounds

    Phallotoxins: Another group of toxins found in Amanita mushrooms, which primarily target actin filaments in cells.

    Virotoxins: Similar to phallotoxins but with different structural features and targets.

Uniqueness of Amanitins: this compound are unique due to their specific inhibition of RNA polymerase II, which is not observed with phallotoxins or virotoxins. This unique mechanism makes this compound particularly potent and deadly .

Biological Activity

Amanitins are a group of cyclic peptides primarily found in the Amanita genus of mushrooms, particularly in Amanita phalloides (death cap mushroom). The most notable among these toxins are α-amanitin, β-amanitin, and γ-amanitin, with α-amanitin being the most toxic. This article explores the biological activity of this compound, focusing on their mechanisms of action, toxic effects, detection methods, and potential therapeutic applications.

This compound exert their toxic effects primarily through the inhibition of RNA polymerase II, an essential enzyme for mRNA synthesis. This inhibition leads to a cessation of protein synthesis, which is particularly detrimental to rapidly dividing cells such as hepatocytes (liver cells) and renal tubular cells.

Inhibition of RNA Polymerase II

  • α-Amanitin : The most potent inhibitor among this compound, α-amanitin binds to RNA polymerase II and prevents transcription. Studies have shown that even low concentrations can have significant effects on cellular metabolism and viability. For example, in Vero cells, concentrations as low as 1 ng/mL increased metabolic activity, while higher concentrations (10 μg/mL) resulted in cell death due to toxicity .

Toxic Effects

The toxic effects of this compound are well-documented through various case studies and clinical reports. The following table summarizes the key toxicological findings associated with amanitin exposure:

Study Findings
Poucheret et al. (2010) Reported a mortality rate of 11.6% in patients with Amanita phalloides poisoning. Effective treatments included silibinin and N-acetyl-cysteine.
Case Study: Hepatotoxicity A patient ingested 0.32 mg/kg of amatoxin and developed serious hepatotoxicity but recovered after treatment.
Electron Microscopy Early hepatocyte changes were observed within 30 minutes post-exposure, indicating rapid cellular damage.

Detection Methods

Detecting this compound in biological samples is crucial for diagnosis and treatment. Several assays have been developed to measure their biological activity:

  • MTT-formazan Assay : This colorimetric assay measures cell viability by detecting mitochondrial activity. It has been used to determine the cytotoxic effects of α-amanitin at varying concentrations over time .
  • Quantitative PCR (qPCR) : A more sensitive method that quantifies the inhibition of viral replication in HEK293 cells treated with α-amanitin. This method demonstrated a 100-fold improvement in sensitivity compared to traditional assays .
  • GFP Expression-Based Assay : This assay measures the expression of green fluorescent protein as an indicator of cellular activity post-amanitin exposure, providing a simple yet effective detection method .

Paradoxical Effects

Interestingly, lower concentrations of α-amanitin can paradoxically enhance cellular activity by stimulating certain metabolic pathways despite its overall toxic nature. For instance, at 1 ng/mL, α-amanitin increased adenovirus replication in treated HEK293 cells, suggesting a complex interaction between toxicity and cellular response .

Therapeutic Implications

Given the high toxicity of this compound and their mechanism of action, research has focused on developing antidotes and therapeutic strategies:

  • Silibinin : Extracted from milk thistle, silibinin has shown promise as a protective agent against liver damage caused by this compound.
  • N-acetyl-cysteine : Another compound that has been used effectively in clinical settings to mitigate hepatotoxicity.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting α- and β-amanitins in biological samples, and how do their sensitivities compare?

  • Methodological Answer : The most widely validated method for amanitin detection is HPLC coupled with electrochemical (EC) or diode-array detection (DAD) . For example, α-amanitin and β-amanitin can be resolved using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5, v/v) at a flow rate of 0.8 mL/min. Detection limits for α-amanitin via HPLC-EC are ~0.1 ng/mL at +0.600 V applied potential, while β-amanitin requires higher potentials (+0.472 V) due to its oxidation profile . Sensitivity comparisons should include validation against mass spectrometry (LC-MS/MS) to address matrix interference in complex samples.

Q. How do researchers design in vitro models to study amanitin-induced hepatotoxicity?

  • Methodological Answer : Primary hepatocytes or HepG2 cell lines are commonly used. Experimental protocols involve exposing cells to purified α-amanitin (0.1–10 µM) for 24–72 hours, followed by assays for:

  • RNA polymerase II inhibition (via qPCR measuring mRNA synthesis decline),
  • Caspase-3/7 activation (luminescence-based apoptosis assays),
  • ALT/AST leakage (colorimetric kits to quantify liver enzyme release).
    Controls must include non-toxic cyclopeptides (e.g., phalloidin) to isolate amanitin-specific effects .

Q. What are the critical steps in validating a new antibody-based assay for amanitin detection?

  • Methodological Answer : Key validation parameters include:

  • Cross-reactivity testing against structurally similar compounds (e.g., γ-amanitin, phallotoxins),
  • Limit of detection (LOD) determination via serial dilution in relevant matrices (e.g., serum, urine),
  • Inter-day/intra-day precision (CV <15%),
  • Recovery rates (spiked samples at 50%, 100%, 150% of target concentration).
    Comparative analysis with HPLC or LC-MS/MS is mandatory to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LD₅₀ values for α-amanitin across animal models?

  • Methodological Answer : Discrepancies often arise from variations in administration routes (oral vs. intraperitoneal), species-specific cytochrome P450 metabolism, and purity of toxin batches. A meta-analysis approach should:

  • Normalize data to body surface area (e.g., mg/m² instead of mg/kg),
  • Control for batch purity (HPLC-verified ≥95% α-amanitin),
  • Account for co-exposure to other mycotoxins in natural mushroom extracts.
    Statistical models (e.g., mixed-effects regression) can identify confounding variables .

Q. What experimental strategies optimize the quantification of co-eluting amanitins in HPLC chromatograms?

  • Methodological Answer : To resolve co-elution of α- and β-amanitin:

  • Adjust mobile phase gradient : Increase acetonitrile from 5% to 15% over 20 minutes,
  • Modify column temperature (30–40°C) to alter retention times,
  • Employ tandem detection : Combine UV (302 nm for β-amanitin) and EC (+0.600 V) for dual confirmation.
    A representative optimization table is provided below:
Parameterα-Amanitin Retention Time (min)β-Amanitin Retention Time (min)Resolution (Rs)
5% Acetonitrile12.312.70.8
15% Acetonitrile9.811.21.5
40°C Column8.510.12.1

Post-run spiking with certified standards is required to confirm peak identity .

Q. How can metabolomics approaches elucidate novel mechanisms of amanitin toxicity beyond RNA polymerase II inhibition?

  • Methodological Answer : Untargeted metabolomics using LC-HRMS can identify dysregulated pathways:

  • Sample preparation : Liver homogenates from amanitin-exposed mice (6–24 hours post-exposure),
  • Data acquisition : Full-scan MS (m/z 50–1000) in positive/negative ionization modes,
  • Bioinformatics : Pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) to highlight perturbations in glutathione synthesis, fatty acid β-oxidation, or urea cycle.
    Validation requires CRISPR/Cas9 knockout models (e.g., Nrf2−/− mice) to test mechanistic hypotheses .

Q. Methodological Best Practices

Q. What criteria should guide the selection of primary literature for systematic reviews on amanitin toxicokinetics?

  • Methodological Answer : Use PRISMA guidelines with inclusion criteria:

  • Peer-reviewed studies with explicit methodology (e.g., toxin purification steps, dosing protocols),
  • In vivo/in vitro models with controlled amanitin exposure (exclude co-administered toxins),
  • Analytical validation (e.g., LOD/LOQ reported for detection methods).
    Exclude studies using uncharacterized mushroom extracts or lacking statistical rigor (e.g., n < 5 per group) .

Q. How can researchers address the instability of α-amanitin in aqueous solutions during long-term experiments?

  • Methodological Answer : Stability protocols include:

  • Storage : −80°C in amber vials with 0.1% acetic acid to prevent hydrolysis,
  • Use of stabilizers : 1 mM EDTA to chelate metal ions accelerating degradation,
  • Periodic QC checks : HPLC analysis every 48 hours to monitor degradation products (e.g., via new peaks at 254 nm).
    Degradation rates >5% over 72 hours necessitate batch replacement .

Properties

IUPAC Name

2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDNHCHNENLLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N9O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11030-71-0
Record name Amanitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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